3-amino-6-ethyl-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Description
This compound is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a carboxamide group (-CONH2), and a trifluoromethyl group (-CF3). These functional groups could potentially contribute to its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the tetrahydrothieno[2,3-b]quinoline ring system, which could impart rigidity to the molecule. The electron-withdrawing nature of the trifluoromethyl group might influence the electronic distribution within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the functional groups present. For instance, the amino group could potentially undergo reactions such as acylation or alkylation, while the carboxamide group might be involved in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure and the functional groups present. For instance, the presence of polar functional groups such as the amino and carboxamide groups could enhance its solubility in polar solvents .Future Directions
Properties
IUPAC Name |
3-amino-6-ethyl-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3OS/c1-2-11-3-8-16-12(9-11)10-15-17(25)18(29-20(15)27-16)19(28)26-14-6-4-13(5-7-14)21(22,23)24/h4-7,10-11H,2-3,8-9,25H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPHKLOTTKXGBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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